molecular formula C20H20FN3O2S B6505026 3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea CAS No. 1421445-50-2

3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea

Cat. No.: B6505026
CAS No.: 1421445-50-2
M. Wt: 385.5 g/mol
InChI Key: ZFBBLRRRUDKFOL-UHFFFAOYSA-N
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Description

This urea derivative features a 1,3-thiazole core substituted with a 2-fluorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is further functionalized with a methyl-linked urea moiety, where one urea nitrogen is bonded to a 4-methoxyphenylmethyl group. The 2-fluorophenyl group may confer steric and electronic effects distinct from para-substituted analogs, while the 4-methoxy group could enhance solubility compared to halogenated derivatives .

Properties

IUPAC Name

1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-13-18(27-19(24-13)16-5-3-4-6-17(16)21)12-23-20(25)22-11-14-7-9-15(26-2)10-8-14/h3-10H,11-12H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBBLRRRUDKFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

Similar compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects. These effects suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthesis yields, and physicochemical properties.

Substituent Effects on Urea-Thiazole Derivatives

  • Compound 11a (): 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Key Differences: Replaces the 4-methoxyphenylmethyl group with a 3-fluorophenylurea and introduces a piperazine-hydrazinylketone side chain. Yield: 85.1% .
  • Compound 11c () : 1-(3-Chloro-4-Fluorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

    • Key Differences : Features a 3-chloro-4-fluorophenyl group and the same piperazine side chain as 11a.
    • Impact : The electron-withdrawing chloro and fluoro substituents may enhance metabolic stability but reduce solubility. Yield: 88.9% .
  • Compound 11l () : 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

    • Key Differences : Substitutes the 3-fluorophenyl group in 11a with a 3-methoxyphenyl group.
    • Impact : The methoxy group improves solubility relative to halogenated analogs, aligning with the target compound’s 4-methoxyphenylmethyl group. Yield: 85.2% .

Thiazole vs. Thiadiazole Derivatives

  • 1-(4-Chlorophenyl)-3-{2-[(4-Methyl-1,2,3-Thiadiazol-5-yl)Sulfanyl]Ethyl}Urea (): Key Differences: Replaces the thiazole ring with a 1,2,3-thiadiazole and incorporates a sulfanylethyl linker. Impact: The thiadiazole’s higher electronegativity may alter electronic distribution, affecting binding interactions.

Fluorophenyl Substitution Patterns

  • 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 5, ) :
    • Key Differences : Contains three 4-fluorophenyl groups and a triazole-pyrazole-thiazole scaffold.
    • Impact : The para-fluorine positions promote planarity and π-π stacking, whereas the target compound’s ortho-fluorine may induce steric hindrance, reducing crystallinity .

Physicochemical Properties

Property Target Compound Compound 11a () Compound 5 ()
Molecular Weight ~420–450 g/mol (est.) 484.2 g/mol ~500 g/mol (est.)
Substituents 2-Fluorophenyl, 4-MeO-Ph 3-Fluorophenyl, piperazine Triazole-pyrazole-thiazole
Yield Not reported 85.1% High (exact value N/A)
Solubility Moderate (methoxy) Low (piperazine-hydrazine) Low (halogenated)

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